(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
The compound (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide features a hybrid structure combining a pyrazole core with dual thiophene substituents and an acrylamide side chain. Key structural elements include:
- 3,5-Dimethylpyrazole: A heterocyclic ring with methyl groups at positions 3 and 5, enhancing steric bulk and electronic stability.
- Acrylamide backbone: The (E)-configured acrylamide group may influence molecular rigidity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-10-14(2)21(20-13)16(17-4-3-8-24-17)11-19-18(22)6-5-15-7-9-23-12-15/h3-10,12,16H,11H2,1-2H3,(H,19,22)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDNZWGZANOLIJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CSC=C2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CSC=C2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a series of reactions:
Synthesis of 3,5-dimethyl-1H-pyrazole: This can be achieved by the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Synthesis of 2-(thiophen-2-yl)ethylamine: This involves the reaction of thiophene-2-carboxaldehyde with ethylamine in the presence of a reducing agent.
Coupling Reaction: The final step involves the coupling of 3,5-dimethyl-1H-pyrazole and 2-(thiophen-2-yl)ethylamine with 3-(thiophen-3-yl)acryloyl chloride under basic conditions to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The pyrazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole or thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The presence of both pyrazole and thiophene rings has been shown to enhance biological activity against various cancer cell lines. For instance, compounds with similar structures have exhibited significant cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
1.2 Antimicrobial Properties
Research indicates that pyrazole-thiophene hybrids possess notable antimicrobial activities. The compound has been tested against a range of pathogens, including bacteria and fungi, demonstrating effective inhibition of growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
1.3 Anti-inflammatory Effects
Studies have reported that certain pyrazole derivatives exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and prostaglandins. This suggests that (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may also have therapeutic potential in treating inflammatory diseases .
Materials Science
2.1 Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has shown that pyrazole-thiophene derivatives can be used as semiconductors in organic field-effect transistors (OFETs). Their ability to form stable thin films contributes to improved charge transport properties .
2.2 Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy positions it as a potential candidate for organic photovoltaic devices. Studies suggest that incorporating such compounds into solar cell architectures could enhance light harvesting efficiency and overall energy conversion rates .
Agricultural Chemistry
3.1 Pesticidal Activity
Compounds containing pyrazole and thiophene moieties have been investigated for their pesticidal properties. Research indicates that this compound may act as an effective pesticide against various agricultural pests, providing a potential alternative to conventional chemical pesticides .
Summary Table of Applications
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cells |
| Antimicrobial properties | Inhibition of bacterial and fungal growth | |
| Anti-inflammatory effects | Modulation of inflammatory mediators | |
| Materials Science | Organic electronics | Improved charge transport in OFETs |
| Photovoltaic applications | Enhanced light harvesting efficiency | |
| Agricultural Chemistry | Pesticidal activity | Effective against agricultural pests |
Mechanism of Action
The mechanism of action of (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole and thiophene rings can participate in π-π interactions, hydrogen bonding, or covalent bonding with biological macromolecules, leading to modulation of their activity.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Structural Characterization
- X-ray Crystallography : Compounds like those in and are often analyzed using SHELX software (), which refines crystal structures to determine bond lengths, angles, and intermolecular interactions . For example, hydrogen-bonding patterns in similar acrylamides influence their solid-state packing and solubility .
Biological Activity
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound that integrates pyrazole and thiophene moieties, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a central acrylamide linked to a pyrazole and two thiophene rings, which contribute to its biological properties.
Biological Activity Overview
The biological activities of compounds containing pyrazole and thiophene groups have been extensively studied. Key activities include:
- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The IC50 values for related compounds indicate promising anticancer potential .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Studies report compounds with IC50 values in the nanomolar range, suggesting strong anti-inflammatory activity .
- Antimicrobial Properties : Pyrazole derivatives exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating infections .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through various pathways, including caspase activation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence oxidative stress levels within cells, contributing to their anticancer effects.
Case Studies
Several studies highlight the biological activity of related compounds:
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities Comparison
Q & A
Q. What are the key synthetic steps for preparing (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide?
The synthesis involves three main steps:
- Intermediate preparation :
3,5-dimethyl-1H-pyrazole : Synthesized via reaction of acetylacetone with hydrazine hydrate under acidic conditions.
2-(thiophen-2-yl)ethylamine : Produced by reducing thiophene-2-carboxaldehyde with ethylamine.
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
Q. What common chemical reactions does this compound undergo?
Key reactions include:
- Oxidation : Thiophene rings oxidize to sulfoxides/sulfones using m-CPBA or H₂O₂.
- Reduction : Acrylamide group reduced to amine with LiAlH₄/NaBH₄.
- Substitution : Electrophilic/nucleophilic substitutions on pyrazole/thiophene rings under acidic/basic conditions .
Q. What biological activities are associated with this compound?
Preliminary studies suggest anti-inflammatory potential via cytokine modulation (e.g., TNF-α, IL-6) and pesticidal activity through enzyme inhibition. Structural features (pyrazole, thiophene) enable π-π stacking and hydrogen bonding with biological targets .
Advanced Questions
Q. How can reaction yields be optimized during the acrylamide coupling step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature control : Maintain 0–5°C to minimize side reactions.
- Catalysts : Use DMAP or Et₃N to accelerate acylation.
- Workflow : Consider continuous flow reactors for scalable, reproducible synthesis .
Q. What computational approaches predict reactivity or target interactions?
- Molecular docking : Software like AutoDock Vina models binding to enzymes/receptors (e.g., COX-2 for anti-inflammatory activity).
- DFT calculations : Predict reaction pathways (e.g., regioselectivity in electrophilic substitutions).
- MD simulations : Assess stability of ligand-target complexes over time .
Q. How to resolve crystallographic data discrepancies in structural refinement?
- Software : Use SHELXL for robust refinement, even with twinned or low-resolution data.
- Validation tools : Check R-factors, electron density maps, and PLATON/ADDSYM for symmetry errors.
- Data merging : Combine multiple datasets to improve completeness .
Q. What strategies identify the compound’s molecular targets in biological systems?
- Affinity chromatography : Immobilize the compound to isolate binding proteins.
- SPR assays : Quantify binding kinetics with putative targets (e.g., kinases).
- Knockdown/CRISPR : Validate target relevance by observing activity loss in gene-edited cells .
Q. How to analyze stability under varying pH/temperature conditions?
- Forced degradation studies : Expose the compound to extremes (e.g., 1M HCl/NaOH, 80°C) and monitor degradation via:
- HPLC-MS : Identify breakdown products.
- TGA/DSC : Assess thermal stability.
- Kinetic modeling : Calculate half-life and degradation pathways .
Q. How to address contradictions in reported biological activity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
